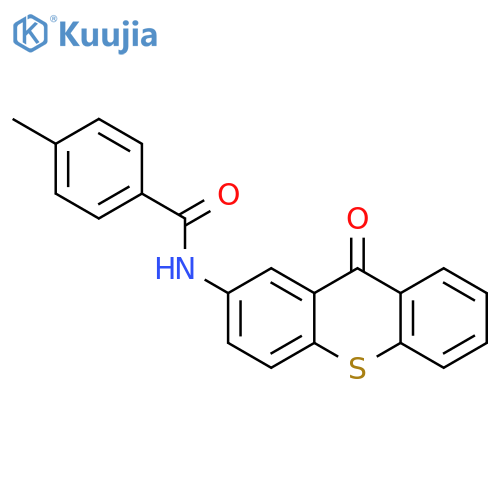

Cas no 243472-20-0 (Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)-)

Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- 化学的及び物理的性質

名前と識別子

-

- Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)-

- 4-METHYL-N-(9-OXO-9H-THIOXANTHEN-2-YL)BENZENECARBOXAMIDE

- 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide

- 4-methyl-N-(9-oxothioxanthen-2-yl)benzamide

- 9P-580S

- AKOS003349511

- 243472-20-0

-

- インチ: InChI=1S/C21H15NO2S/c1-13-6-8-14(9-7-13)21(24)22-15-10-11-19-17(12-15)20(23)16-4-2-3-5-18(16)25-19/h2-12H,1H3,(H,22,24)

- InChIKey: JJRPOQMKZSKPAZ-UHFFFAOYSA-N

計算された属性

- せいみつぶんしりょう: 345.08234989Da

- どういたいしつりょう: 345.08234989Da

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 25

- 回転可能化学結合数: 2

- 複雑さ: 514

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.7

- トポロジー分子極性表面積: 71.5Ų

Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | 9P-580S-50MG |

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide |

243472-20-0 | >90% | 50mg |

£102.00 | 2023-09-08 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00926576-1g |

4-Methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzamide |

243472-20-0 | 90% | 1g |

¥2401.0 | 2023-02-23 | |

| Key Organics Ltd | 9P-580S-1MG |

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide |

243472-20-0 | >90% | 1mg |

£37.00 | 2023-09-08 | |

| Key Organics Ltd | 9P-580S-10MG |

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide |

243472-20-0 | >90% | 10mg |

£63.00 | 2023-09-08 | |

| Key Organics Ltd | 9P-580S-5MG |

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide |

243472-20-0 | >90% | 5mg |

£46.00 | 2023-09-08 | |

| Key Organics Ltd | 9P-580S-100MG |

4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)benzenecarboxamide |

243472-20-0 | >90% | 100mg |

£146.00 | 2023-09-08 |

Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- 関連文献

-

Katharina Franziska Pirker Food Funct., 2010,1, 262-268

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

-

Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676

-

Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996

Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)-に関する追加情報

Recent Advances in the Study of Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- (CAS: 243472-20-0)

The compound Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- (CAS: 243472-20-0) has garnered significant attention in recent years due to its potential applications in the field of chemical biology and pharmaceutical research. This thioxanthene-derived benzamide has shown promising biological activities, particularly in the modulation of protein-protein interactions and enzyme inhibition. Recent studies have focused on elucidating its mechanism of action, optimizing its pharmacokinetic properties, and exploring its therapeutic potential in various disease models.

One of the key areas of research has been the compound's role as a modulator of transcription factors and chromatin remodeling complexes. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 243472-20-0 exhibits selective inhibition of certain bromodomain-containing proteins, which are critical regulators of gene expression. The study utilized X-ray crystallography to reveal the precise binding mode of the compound within the bromodomain binding pocket, providing valuable insights for structure-based drug design.

In the context of cancer research, several preclinical studies have investigated the anti-proliferative effects of Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)-. A recent publication in Molecular Cancer Therapeutics reported that the compound shows potent activity against multiple cancer cell lines, with particular efficacy in hematological malignancies. The research team identified that the compound induces cell cycle arrest and apoptosis through modulation of the p53 pathway and inhibition of HDAC activity, suggesting a multimodal mechanism of action.

From a chemical optimization perspective, recent work has focused on improving the solubility and bioavailability of 243472-20-0 while maintaining its biological activity. A 2024 study in Bioorganic & Medicinal Chemistry Letters described the synthesis of novel analogs with modified substituents on both the benzamide and thioxanthene moieties. These modifications resulted in compounds with improved pharmacokinetic profiles and enhanced blood-brain barrier penetration, opening new possibilities for CNS-targeted applications.

The safety profile and toxicological characteristics of Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)- have also been the subject of recent investigations. A comprehensive toxicology study published in Regulatory Toxicology and Pharmacology evaluated the compound's acute and subchronic toxicity in animal models. The results indicated a favorable safety window at therapeutic doses, with no significant organ toxicity observed in repeated-dose studies. These findings support further development of the compound as a potential clinical candidate.

Looking forward, the research community continues to explore novel applications for 243472-20-0 beyond its initial indications. Emerging studies suggest potential utility in neurodegenerative diseases, inflammatory disorders, and even as an anti-infective agent. The unique chemical scaffold of this benzamide derivative offers multiple opportunities for structural modification and target engagement, making it a versatile platform for drug discovery efforts across multiple therapeutic areas.

243472-20-0 (Benzamide, 4-methyl-N-(9-oxo-9H-thioxanthen-2-yl)-) 関連製品

- 2679948-71-9(rac-tert-butyl (3R,4R)-3-hydroxy-4-{methyl(prop-2-en-1-yloxy)carbonylamino}pyrrolidine-1-carboxylate)

- 2228538-96-1(2,4-difluoro-6-1-(hydroxymethyl)cyclobutylphenol)

- 2639634-66-3({2-2-(2-aminoethoxy)ethoxyethyl}2-(4-{2-2-(2-aminoethoxy)ethoxyethyl}piperazin-1-yl)ethylamine)

- 946302-89-2(1-(2-chloro-6-fluorophenyl)methyl-N-(2-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)

- 934070-55-0(Ethyl 2-Cyano-3-(2-fluorophenyl)aminoprop-2-enoate)

- 1269959-97-8((2S)-2-amino-3-(3-methylpyridin-2-yl)propanoic acid)

- 1599382-70-3(2-(bromomethyl)-2-(2,2-difluoroethoxy)-3,3-dimethylbicyclo2.2.1heptane)

- 1261949-66-9(5-(3-Carbamoyl-4-chlorophenyl)-2-methoxyphenol)

- 64358-07-2(2-Chloro-4'-n-propylbenzophenone)